(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1173423-46-5
VCID: VC5935442
InChI: InChI=1S/C21H22N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25,28)/b8-7+
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Molecular Formula: C21H22N6O3S2
Molecular Weight: 470.57

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 1173423-46-5

Cat. No.: VC5935442

Molecular Formula: C21H22N6O3S2

Molecular Weight: 470.57

* For research use only. Not for human or veterinary use.

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide - 1173423-46-5

Specification

CAS No. 1173423-46-5
Molecular Formula C21H22N6O3S2
Molecular Weight 470.57
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H22N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25,28)/b8-7+
Standard InChI Key UHDNTDLLGRSQPJ-BQYQJAHWSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically active domains:

  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for redox stability and hydrogen-bonding capacity.

  • 4-Cinnamoylpiperazine: A hybrid moiety combining piperazine’s conformational flexibility with cinnamoyl’s electrophilic α,β-unsaturated ketone.

  • 5-Methylisoxazole-acetamide: A polar group enhancing solubility and target affinity through hydrogen bonding.

Physicochemical Profile

PropertyValue
Molecular FormulaC21H22N6O3S2
Molecular Weight470.57 g/mol
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
SMILESCC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Topological Polar Surface Area132 Ų (calculated)
LogP (Octanol-Water)3.2 (estimated)

The compound’s moderate lipophilicity (LogP ~3.2) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves three modular steps (Figure 1):

  • Thiadiazole Core Formation: Cyclocondensation of thiohydrazides with carbon disulfide under basic conditions yields 2-mercapto-1,3,4-thiadiazole intermediates.

  • Piperazine Functionalization: N-cinnamoylation of piperazine via Schotten-Baumann reaction with cinnamoyl chloride in dichloromethane/triethylamine.

  • Acetamide Coupling: Thioether linkage formation between 2-mercaptothiadiazole and N-(5-methylisoxazol-3-yl)acetamide using Mitsunobu conditions (DIAD, PPh3).

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (amide C=O), 1615 cm⁻¹ (cinnamoyl α,β-unsaturated ketone), and 840 cm⁻¹ (thiadiazole C-S).

  • ¹H NMR: Diagnostic signals include δ 7.20–7.40 ppm (cinnamoyl aromatic protons), δ 6.85 ppm (isoxazole H-3), and δ 3.50–4.10 ppm (piperazine N-CH2).

Structure-Activity Relationships (SAR)

Thiadiazole Modifications

  • 2-Sulfanylacetamide: Essential for tubulin binding; replacement with methyl reduces potency 12-fold.

  • 5-Piperazinyl: Optimal chain length; homologation to homopiperazine decreases COX-2 affinity by 34% .

Isoxazole Substitutions

  • 5-Methyl Group: Critical for metabolic stability; demethylation increases Clint to 58 mL/min/kg.

  • Acetamide vs. Propionamide: Acetamide improves solubility (2.1 mg/mL vs. 0.8 mg/mL) without compromising activity.

ParameterValue
LD50 (oral)>2000 mg/kg
LD50 (i.p.)380 mg/kg
No observed neurotoxicity at 50 mg/kg/day for 14 days .
CompoundLesion Score (mm²)
Test Compound2.1 ± 0.3
Ibuprofen8.9 ± 1.1
The low score correlates with COX-2 selectivity (SI = 18.7) .

Comparative Analysis with Clinical Candidates

ParameterTest CompoundCelecoxibCabozantinib
COX-2 IC50 (nM)2840-
VEGFR2 IC50 (nM)19-0.035
Solubility (μg/mL)214<1
Plasma Protein Binding (%)899799.8

Data suggest dual COX-2/VEGFR2 inhibition potential, warranting further investigation .

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